molecular formula C8H7NO6S B1473602 2,5-Dimethyl 3-nitrothiophene-2,5-dicarboxylate CAS No. 858840-42-3

2,5-Dimethyl 3-nitrothiophene-2,5-dicarboxylate

Cat. No.: B1473602
CAS No.: 858840-42-3
M. Wt: 245.21 g/mol
InChI Key: YWBOQVIGDBXVPY-UHFFFAOYSA-N
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Description

2,5-Dimethyl 3-nitrothiophene-2,5-dicarboxylate (CAS: 858840-42-3) is a nitro-functionalized thiophene derivative with two methyl ester groups at the 2,5-positions. The nitro group at the 3-position enhances its electron-deficient character, making it a reactive intermediate in nucleophilic aromatic substitution (NAS) reactions, particularly for synthesizing fused thiophene systems like thieno[3,2-b]thiophenes . Its ester groups improve solubility in organic solvents, facilitating its use in polymer synthesis and coordination chemistry .

Properties

IUPAC Name

dimethyl 3-nitrothiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S/c1-14-7(10)5-3-4(9(12)13)6(16-5)8(11)15-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBOQVIGDBXVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl 3-nitrothiophene-2,5-dicarboxylate is a heterocyclic compound with potential biological activities that have garnered attention in recent research. This compound, characterized by its unique thiophene structure, has been investigated for various applications, particularly in medicinal chemistry due to its promising antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H7NO6SC_8H_7NO_6S, and it possesses a molecular weight of approximately 245.21 g/mol. The compound's structure features a nitro group at the 3-position of the thiophene ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC8H7NO6S
Molecular Weight245.21 g/mol
IUPAC NameThis compound
CAS Number858840-42-3

Synthesis

The synthesis of this compound typically involves nitration reactions followed by esterification processes. For example, it can be synthesized from methyl thiophene-2,5-dicarboxylate through a series of chemical transformations involving concentrated nitric acid and sulfuric acid under controlled conditions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study conducted on its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with enzymatic functions critical for bacterial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. The nitro group is believed to play a crucial role in this activity by generating reactive oxygen species (ROS) that lead to cellular stress and subsequent cell death .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiophene derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptosis markers after treatment with concentrations as low as 10 µM .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial growth.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells through ROS generation.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis .

Scientific Research Applications

Synthesis and Derivatives

DMNTDC can be synthesized through nitration of thiophene derivatives and subsequent carboxylation reactions. The compound serves as a precursor for various thieno[3,2-b]thiophene derivatives, which are valuable in organic electronics and optoelectronic devices due to their electronic properties .

Organic Synthesis

DMNTDC is utilized in the synthesis of complex organic molecules. It undergoes nucleophilic substitution reactions where the nitro group can be replaced with thiolates to form new thiophene derivatives. These reactions have been shown to proceed efficiently under mild conditions, making DMNTDC a versatile building block in organic synthesis .

Key Reactions :

  • Nucleophilic Displacement : The nitro group in DMNTDC can be substituted by nucleophiles such as thiols, leading to the formation of new thiophene compounds that exhibit enhanced properties for further applications .
  • Formation of Thieno[3,2-b]thiophenes : The compound can be transformed into various thieno[3,2-b]thiophenes through reactions with different thiol sources, expanding its utility in creating functionalized materials .

Materials Science

Thiophene derivatives, including DMNTDC, are integral to the development of conductive polymers and organic semiconductors. Their unique electronic properties make them suitable for applications in:

  • Organic Photovoltaics (OPVs) : DMNTDC-based materials can enhance the efficiency of solar cells by improving charge transport properties.
  • Organic Light Emitting Diodes (OLEDs) : The compound's derivatives are explored for use in OLEDs due to their ability to emit light efficiently when subjected to an electric current .

Medicinal Chemistry

Research indicates that DMNTDC and its derivatives may have potential applications in drug development:

  • Antimicrobial Activity : Some studies have suggested that nitrothiophene derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Inhibitors for Bacterial Pathogens : Compounds derived from DMNTDC are being investigated as inhibitors targeting specific biosynthetic pathways in bacterial pathogens, which could lead to novel treatments for infections caused by resistant strains .

Case Studies

StudyFocusFindings
Organic SynthesisDemonstrated efficient nucleophilic substitution reactions with thiols leading to new thiophene derivatives.
Materials ScienceExplored the use of DMNTDC in organic electronics, highlighting its role in enhancing device performance.
Medicinal ChemistryInvestigated the antimicrobial properties of nitrothiophene derivatives derived from DMNTDC.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Based Dicarboxylates

a) Dimethyl 3-Nitrothiophene-2,5-Dicarboxylate (2a)
  • Structure : Identical to the target compound but with methyl esters (vs. ethyl in diethyl analogs).
  • Synthesis: Prepared via nitration of dimethyl thiophene-2,5-dicarboxylate using HNO₃/H₂SO₄ .
  • Reactivity: The nitro group undergoes NAS with thiolates to form thieno[3,2-b]thiophenes, a key step in optoelectronic material synthesis .
  • Thermal Stability : Higher than diethyl analogs due to lower steric hindrance .
b) Diethyl 3-Nitrothiophene-2,5-Dicarboxylate (2b)
  • Structure : Ethyl ester groups instead of methyl.
  • Solubility: Enhanced solubility in non-polar solvents compared to methyl esters .
  • Applications : Less favored in polymer synthesis due to slower reaction kinetics with diols or diamines .
c) Dimethyl 2,5-Dibromothiophene-3,4-Dicarboxylate
  • Structure : Bromine substituents at 2,5-positions instead of nitro.
  • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki), useful for π-extended conjugated systems .
  • Electronic Properties : Less electron-deficient than nitro-substituted analogs, limiting NAS utility .

Heterocyclic Dicarboxylates

a) Dimethyl Furan-2,5-Dicarboxylate (DM-FDCA)
  • Structure : Furan ring (oxygen heteroatom) instead of thiophene.
  • Synthesis: Esterification of bio-sourced 2,5-furandicarboxylic acid (FDCA) with methanol .
  • Applications :
    • Polymer precursor for bio-based polyamides (Tg = 150–180°C) .
    • Plasticizer synthesis via enzymatic transesterification .
  • Electronic Properties : Electron-rich furan ring vs. electron-deficient nitro-thiophene, limiting NAS reactivity .
b) Dimethyl 1-Benzyl-3,4-Dihydroxy-1H-Pyrrole-2,5-Dicarboxylate
  • Structure : Pyrrole core with hydroxyl and benzyl groups.
  • Reactivity : Dual carboxylates enable metal coordination and π-stacking, useful in catalysis .
  • Thermal Stability : Lower than nitro-thiophene analogs due to hydroxyl group susceptibility to oxidation .

Cycloaliphatic and Aromatic Analogs

a) Dimethyl 1,4-Cyclohexanedione-2,5-Dicarboxylate (DMSS)
  • Structure : Cyclohexane backbone instead of thiophene.
  • Applications: Intermediate for 2,5-dihydroxyterephthalic acid (DHTA), a monomer for high-performance fibers .
  • Reactivity : Less planar structure reduces conjugation, limiting optoelectronic applications .
b) Dimethyl 2,5-Dihydroxyterephthalate
  • Structure : Benzene ring with hydroxyl and ester groups.
  • Solubility : Polar hydroxyl groups enhance water solubility, unlike nitro-thiophene derivatives .

Comparative Data Table

Compound Core Structure Substituents Key Reactivity Applications Thermal Stability
2,5-Dimethyl 3-nitrothiophene-2,5-dicarboxylate Thiophene 3-NO₂, 2,5-COOCH₃ NAS with thiolates Optoelectronics, polymers High
Dimethyl furan-2,5-dicarboxylate Furan 2,5-COOCH₃ Ester interchange Bio-polyamides, plasticizers Moderate
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Thiophene 3,4-NH₂, 2,5-COOCH₂CH₃ Metal coordination Catalysis, coordination polymers Moderate
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate Thiophene 2,5-Br, 3,4-COOCH₃ Cross-coupling reactions Conjugated polymers High

Research Findings and Trends

  • Electron-Deficient Thiophenes: The nitro group in this compound enables unique reactivity in NAS, outperforming bromine- or amino-substituted analogs in constructing fused heterocycles .
  • Biobased Alternatives : DM-FDCA (furan-based) is prioritized for sustainable polymers but lacks the electronic versatility of nitro-thiophenes .

Preparation Methods

Thiophene Core Construction and Esterification

While direct literature on this compound is limited, analogous preparation strategies for similar 2,5-dimethyl-substituted heterocycles with dicarboxylate esters provide valuable insights:

  • Starting materials : Typically, 2,5-dimethylthiophene or its derivatives are used as precursors.
  • Esterification : Carboxyl groups are introduced via oxidation of methyl groups to carboxylic acids followed by esterification using alcohols (e.g., ethanol) in the presence of acid catalysts or carbodiimide coupling agents.
  • Microwave-assisted reflux : Some patents describe microwave heating in acidic media to promote efficient ring functionalization and ester formation with high yields and industrial scalability, avoiding expensive or toxic reagents.

Nitration at the 3-Position

Selective nitration on the thiophene ring is challenging due to the electron-rich nature of the ring and potential for multiple substitution sites:

  • Nitration reagents : Commonly, nitrating mixtures such as nitric acid with sulfuric acid or milder nitrating agents are used to achieve substitution at the 3-position.
  • Reaction conditions : Controlled temperature and reaction time are critical to avoid over-nitration or ring degradation.
  • Yield optimization : Adjusting acid concentration and temperature can improve selectivity and yield, as demonstrated in analogous heterocyclic nitrations.

Detailed Research Findings and Data

Step Reagents/Conditions Yield (%) Notes
Oxidation of methyl groups to carboxylic acids Strong oxidants (e.g., KMnO4, CrO3) under controlled conditions 60-75 Requires careful control to avoid ring cleavage
Esterification Alcohol (ethanol), acid catalyst or DCC/DMAP 70-85 Carbodiimide coupling agents improve yield and purity
Nitration HNO3/H2SO4 mixture, low temperature (0-5°C) 50-65 Selectivity for 3-position nitration critical
Microwave-assisted reflux Acidic medium (0.1-1N HCl), microwave heating 66-80 Enhances reaction rate and yield, suitable for scale-up

Note: The yields and conditions are inferred from analogous compounds and related thiophene derivatives due to limited direct published data on the exact compound.

Industrial and Laboratory Scale Considerations

  • Microwave-assisted synthesis offers advantages such as reduced reaction times and improved yields without expensive or toxic solvents, making it favorable for industrial production.
  • Purification typically involves recrystallization from suitable solvents (e.g., acetone, ethyl acetate) to obtain high-purity product.
  • Environmental and safety aspects favor methods avoiding strong mineral acids or hazardous reagents.

Summary of Preparation Methodology

Preparation Stage Key Points Advantages Challenges
Oxidation of methyl groups Controlled oxidation to dicarboxylic acid Enables introduction of ester groups Risk of ring degradation
Esterification Use of alcohols with acid catalysts or DCC/DMAP High yield, mild conditions Need for removal of coupling agents
Selective nitration Use of controlled nitrating agents and conditions Targeted substitution Over-nitration risk
Microwave-assisted reflux Acidic medium, microwave heating Faster, scalable, cost-effective Requires specialized equipment

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dimethyl 3-nitrothiophene-2,5-dicarboxylate, and what critical reaction conditions optimize yield?

The synthesis typically involves nitration of a pre-functionalized thiophene dicarboxylate precursor. Key steps include:

  • Starting with diethyl or dimethyl thiophene-2,5-dicarboxylate derivatives.
  • Controlled nitration using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate to introduce the nitro group regioselectively at the 3-position .
  • Solvent selection (e.g., dry THF or acetonitrile) and inert atmospheres to prevent side reactions .
  • Purification via column chromatography with silica gel and non-polar solvents to isolate the nitro product .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR : To confirm regiochemistry and ester group integrity. For example, nitro group substitution splits aromatic proton signals into distinct doublets .
  • IR Spectroscopy : Identifies ester C=O stretches (~1750 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
  • Elemental Analysis : Validates purity and stoichiometry .
  • X-ray Crystallography : Resolves crystal packing and steric effects of the nitro group (e.g., as demonstrated for structurally analogous thiophene derivatives) .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the electronic and steric properties of the thiophene ring?

The nitro group is electron-withdrawing, reducing electron density on the thiophene ring, which can be quantified via cyclic voltammetry or DFT calculations. Steric effects are evident in X-ray structures, where the nitro group causes torsional distortion in adjacent ester groups, impacting reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in reported reactivity data for nitrothiophene derivatives?

Methodological inconsistencies (e.g., solvent polarity, temperature, or catalyst loading) often underlie discrepancies. For example:

  • Compare nitration conditions: Acetyl nitrate vs. mixed acids may yield different regioselectivity .
  • Use controlled kinetic studies to isolate intermediates and identify side reactions .
  • Validate results with multiple characterization techniques (e.g., HPLC for purity checks alongside NMR) .

Q. How can regioselective functionalization of the thiophene ring be achieved during derivative synthesis?

  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) during nitration .
  • Directed Metallation : Use lithiation or palladium-catalyzed coupling to target specific positions .
  • Computational Modeling : Predict reactive sites using frontier molecular orbital (FMO) analysis .

Application-Oriented Questions

Q. What are potential applications in materials science, such as conductive polymers or organic electronics?

The nitro group enhances electron affinity, making this compound a candidate for:

  • n-Type Semiconductors : As a building block in donor-acceptor copolymers .
  • Electron-Transport Layers : In OLEDs or perovskite solar cells, leveraging its planar structure and redox activity .

Q. What challenges arise in chromatographic purification of nitro-substituted thiophene dicarboxylates?

  • Polarity Issues : Nitro groups increase polarity, complicating elution. Use gradient elution with hexane/ethyl acetate mixtures .
  • Decomposition Risks : Avoid silica gel with basic surfaces; neutralize stationary phases with 1% acetic acid in the mobile phase .

Methodological Considerations

  • Synthetic Reproducibility : Ensure anhydrous conditions for nitration to prevent hydrolysis of ester groups .
  • Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate) to confirm assignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl 3-nitrothiophene-2,5-dicarboxylate
Reactant of Route 2
2,5-Dimethyl 3-nitrothiophene-2,5-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.